molecular formula C12H10N2O4 B6259525 1-(carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1410089-07-4

1-(carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6259525
CAS No.: 1410089-07-4
M. Wt: 246.2
InChI Key:
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Description

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoylacetate with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a lead compound for the development of new antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

    Nalidixic Acid: Another quinolone derivative with antibacterial properties.

    Ciprofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Levofloxacin: A more potent fluoroquinolone used in the treatment of various bacterial infections.

Uniqueness: 1-(Carbamoylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which allow for diverse chemical modifications and potential applications. Its structure provides a versatile scaffold for the development of new compounds with enhanced biological activities.

Properties

CAS No.

1410089-07-4

Molecular Formula

C12H10N2O4

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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